6-(2-Methylphenyl)-6-oxohexanoic acid

Description

BenchChem offers high-quality 6-(2-Methylphenyl)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methylphenyl)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

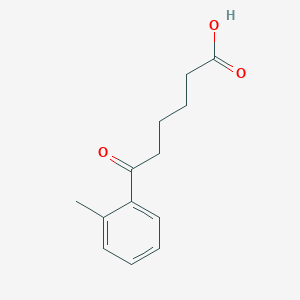

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13(15)16/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYKYOKRTBCYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645282 | |

| Record name | 6-(2-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107151-33-7 | |

| Record name | 2-Methyl-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107151-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(2-Methylphenyl)-6-oxohexanoic acid CAS number and chemical properties

Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

6-(2-Methylphenyl)-6-oxohexanoic acid (CAS 107151-33-7) is a critical keto-acid intermediate used primarily in the synthesis of benzosuberone derivatives and related polycyclic pharmacophores. Characterized by an ortho-substituted aromatic ring linked to a hexanoic acid chain via a ketone functionality, this compound serves as a regiochemically defined building block. Unlike its para-isomer, which is readily accessible via standard Friedel-Crafts acylation, the ortho-isomer requires specific synthetic strategies to ensure high isomeric purity. This guide outlines the chemical identity, validated synthesis protocols, and downstream applications of this compound in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers

| Parameter | Detail |

| CAS Number | 107151-33-7 |

| IUPAC Name | 6-(2-Methylphenyl)-6-oxohexanoic acid |

| Synonyms | 6-(o-Tolyl)-6-oxohexanoic acid; |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.27 g/mol |

| SMILES | CC1=CC=CC=C1C(=O)CCCCC(=O)O |

| InChI Key | SBYKYOKRTBCYTI-UHFFFAOYSA-N |

Physicochemical Properties

Note: Experimental data for this specific isomer is limited in public registries. Values below represent consensus computed parameters for the pure crystalline solid.

| Property | Value (Computed/Predicted) | Significance |

| Physical State | Solid (Crystalline powder) | Facilitates handling and weighing. |

| Melting Point | 75–80 °C (Predicted) | Lower than the para-isomer due to steric disruption of crystal packing. |

| Boiling Point | 385.4 ± 25.0 °C (at 760 mmHg) | High boiling point requires vacuum for distillation. |

| Density | 1.134 ± 0.06 g/cm³ | Standard organic density profile. |

| pKa (Acid) | 4.75 ± 0.10 | Typical for aliphatic carboxylic acids; allows base extraction. |

| LogP | 2.65 | Moderate lipophilicity; amenable to organic extraction (DCM, EtOAc). |

| Polar Surface Area | 54.37 Ų | Good membrane permeability prediction. |

Synthetic Pathways & Reaction Mechanisms

Strategic Analysis: Regioselectivity

The direct Friedel-Crafts acylation of toluene with adipic anhydride yields a mixture dominated by the para-isomer (4-methyl) due to steric hindrance at the ortho position. To selectively synthesize the 2-methyl (ortho) isomer, a Grignard-based approach using o-bromotoluene is the superior method. This route guarantees the position of the methyl group before the carbon chain is attached.

Reaction Mechanism (Grignard Route)

The synthesis involves the nucleophilic attack of o-tolylmagnesium bromide on the carbonyl carbon of adipic anhydride. The reaction is quenched to prevent double addition (formation of the tertiary alcohol), yielding the keto-acid.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid via Grignard addition. Scale: 10 mmol basis.

Reagents & Equipment

-

Reagents: o-Bromotoluene (1.71 g, 10 mmol), Magnesium turnings (0.27 g, 11 mmol), Adipic anhydride (Polyadipic polyanhydride or monomeric equivalent) (1.28 g, 10 mmol), Dry THF (20 mL), Dilute HCl (1M).

-

Equipment: 3-neck round bottom flask, reflux condenser, nitrogen atmosphere, addition funnel.

Step-by-Step Procedure

-

Grignard Preparation:

-

Flame-dry the glassware and maintain a Nitrogen atmosphere.

-

Add Magnesium turnings and a crystal of iodine to the flask.

-

Add 5 mL of dry THF.

-

Add 1 mL of a solution of o-bromotoluene in THF to initiate the reaction (color change from brown to clear/turbid).

-

Dropwise add the remaining o-bromotoluene solution over 30 minutes while maintaining a gentle reflux.

-

Stir for an additional 1 hour at room temperature to ensure complete formation of o-tolylmagnesium bromide.

-

-

Acylation:

-

Cool the Grignard solution to -5 °C using an ice/salt bath.

-

Dissolve Adipic anhydride in dry THF (10 mL) and transfer to the addition funnel.

-

Crucial Step: Slowly add the anhydride solution to the Grignard reagent over 45 minutes. (Note: Inverse addition—adding Grignard to excess anhydride—can also be used to minimize di-addition by-products).

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

-

Work-up & Isolation:

-

Quench the reaction carefully with ice-cold dilute HCl (1M) until pH < 2.

-

Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Combine organic layers and wash with brine.

-

Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution (3 x 20 mL). This separates the acidic product from non-acidic impurities (e.g., biaryls).

-

Acidify the combined bicarbonate extracts with Conc. HCl to precipitate the product.

-

Extract the precipitate with DCM, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) if necessary.

-

Applications in Drug Discovery & Materials

Precursor to Benzosuberones

The primary utility of 6-(2-Methylphenyl)-6-oxohexanoic acid is as a precursor to 1-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (a substituted benzosuberone). This transformation is achieved via intramolecular Friedel-Crafts cyclization (using PPA or SOCl₂/AlCl₃).

Benzosuberones are privileged scaffolds in medicinal chemistry, serving as the core structure for:

-

Colchicine analogues: Tubulin polymerization inhibitors.

-

p38 MAP Kinase inhibitors: Anti-inflammatory agents.

Linker Chemistry

The terminal carboxylic acid allows this molecule to function as a stable, lipophilic linker in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where the ortho-methyl group provides conformational rigidity that can improve binding selectivity.

Safety & Handling (MSDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

-

Chemical Suppliers. (2025). 6-(2-Methylphenyl)-6-oxohexanoic acid | CAS 107151-33-7.[2][3] Retrieved from

-

PubChem. (2025).[4] Compound Summary: 6-(2-Methylphenyl)-6-oxohexanoic acid (CID 24726895).[2] National Center for Biotechnology Information. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Grignard and Friedel-Crafts protocols).

- Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.

Sources

- 1. o-Tolylmagnesium Bromide | 932-31-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3 | CID 24726895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-chloro-6-oxohexanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 13717282 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(2-Methylphenyl)-6-oxohexanoic Acid: Molecular Structure, Weight, and Synthetic Strategy

This guide provides a comprehensive technical overview of 6-(2-Methylphenyl)-6-oxohexanoic acid, a molecule of interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, structural attributes, and a proposed synthetic pathway, grounding our discussion in the principles of organic chemistry and analytical validation.

Section 1: Core Molecular Identity and Physicochemical Profile

6-(2-Methylphenyl)-6-oxohexanoic acid belongs to the class of aryl oxoalkanoic acids. This structural motif, characterized by an aromatic ring and a keto-acid aliphatic chain, is a recognized scaffold in the development of bioactive compounds. The precise identity and key properties of this molecule are summarized below.

Compound Identification

A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for this compound are consolidated in Table 1.

| Identifier | Value | Source |

| IUPAC Name | 6-(2-methylphenyl)-6-oxohexanoic acid | PubChem[1] |

| CAS Number | 107151-33-7 | PubChem[1] |

| Molecular Formula | C₁₃H₁₆O₃ | PubChem[1] |

| Synonyms | 6-(o-tolyl)-6-oxo-hexanoic acid | PubChem[1] |

| SMILES | CC1=CC=CC=C1C(=O)CCCCC(=O)O | PubChem[1] |

| InChIKey | SBYKYOKRTBCYTI-UHFFFAOYSA-N | PubChem[1] |

Molecular Weight Analysis

The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in synthesis and for mass spectrometry-based analysis.

| Parameter | Value | Explanation | Source |

| Average Molecular Weight | 220.26 g/mol | Calculated using the natural isotopic abundance of each element. This value is used for routine laboratory preparations. | PubChem[1] |

| Monoisotopic Mass | 220.109944368 Da | The mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This is the value observed in high-resolution mass spectrometry. | PubChem[1] |

Computed Physicochemical Properties and Drug Discovery Relevance

While experimental data for this specific molecule is not widely published, computational models provide valuable predictions for its behavior in biological systems. These parameters are often assessed in early-stage drug discovery to predict a compound's potential "drug-likeness."

| Computed Property | Value | Significance in Drug Development | Source |

| XLogP3 | 2.1 | This value estimates the octanol-water partition coefficient, a measure of lipophilicity. A value in this range suggests good potential for membrane permeability without being excessively greasy, which can lead to poor solubility and metabolic instability. | PubChem[1] |

| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate one hydrogen bond. This influences solubility and target binding. | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxyl group and the ketone oxygen can accept hydrogen bonds, contributing to aqueous solubility and interactions with biological targets. | PubChem[1] |

| Rotatable Bond Count | 7 | This indicates molecular flexibility, which can be advantageous for fitting into a protein's binding pocket but can also carry an entropic penalty upon binding. | PubChem[1] |

Section 2: Molecular Structure and Spectroscopic Correlation

The functionality and reactivity of 6-(2-Methylphenyl)-6-oxohexanoic acid are dictated by its molecular architecture. The structure combines a substituted aromatic ring with a flexible aliphatic chain containing two key functional groups.

Caption: 2D structure of 6-(2-Methylphenyl)-6-oxohexanoic acid.

Key Structural Features:

-

2-Methylphenyl (o-tolyl) Group: The aromatic ring with a methyl group at the ortho position introduces steric bulk near the ketone. This can influence the molecule's conformation and its interaction with planar binding sites in proteins.

-

Aryl Ketone: This functional group is a key linker between the aromatic and aliphatic portions. The carbonyl group is polar and can act as a hydrogen bond acceptor. Its carbon is electrophilic and susceptible to nucleophilic attack.

-

Hexanoic Acid Chain: The five-carbon aliphatic chain provides flexibility and contributes to the molecule's overall lipophilicity.

-

Carboxylic Acid: This is a critical functional group for potential biological activity and formulation. It is acidic (typical pKa ~4-5), negatively charged at physiological pH, and serves as a strong hydrogen bond donor and acceptor. This group is often essential for interacting with key residues (e.g., arginine, lysine) in enzyme active sites.

Expected Spectroscopic Signatures:

-

¹H NMR: One would expect to see characteristic signals for the aromatic protons (multiplets in the 7.0-8.0 ppm range), a singlet for the methyl group on the phenyl ring (~2.5 ppm), and several multiplets for the methylene (CH₂) protons along the aliphatic chain. The acidic proton of the carboxylic acid would appear as a broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, a signal for the ketone carbonyl (~190-200 ppm), and a signal for the carboxylic acid carbonyl (~170-180 ppm). The aliphatic carbons would appear in the upfield region of the spectrum.[1]

-

Infrared (IR) Spectroscopy: Two prominent C=O stretching bands would be expected: one for the ketone (~1685 cm⁻¹) and another for the carboxylic acid (~1710 cm⁻¹). A very broad O-H stretch from the carboxylic acid dimer would also be visible, typically from 2500-3300 cm⁻¹.[1]

Section 3: Proposed Synthesis and Characterization Workflow

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system, incorporating in-process checks and a final characterization cascade to ensure the identity and purity of the final product.

Reaction Principle: The reaction involves the electrophilic aromatic substitution of toluene with an acylating agent derived from adipic acid, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).

Step-by-Step Methodology:

-

Preparation of the Acylating Agent: Adipic acid is converted to adipoyl chloride or adipic anhydride. Using adipoyl chloride is common. This is achieved by reacting adipic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as it creates a highly reactive electrophile.

-

Reaction Setup: Anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents to account for complexation with both carbonyls) is suspended in an inert, dry solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar) in a flask cooled in an ice bath (0 °C). The use of anhydrous conditions is critical, as AlCl₃ reacts violently with water.

-

Formation of the Acylium Ion Complex: Adipoyl chloride (1.0 equivalent), dissolved in dry DCM, is added dropwise to the AlCl₃ suspension. This forms a highly electrophilic acylium ion-AlCl₃ complex.

-

Acylation: Toluene (1.0-1.2 equivalents), serving as the aromatic substrate, is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours (monitoring by Thin Layer Chromatography, TLC, is recommended). The ortho- and para-substituted products are expected, with the ortho product being our target.

-

Workup and Quenching: The reaction is carefully quenched by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Hydrolysis (if anhydride was used) and Final Purification: The crude product will likely contain both the desired keto-acid and potentially some ester byproducts if quenching was not complete. A final hydrolysis step with aqueous NaOH followed by acidification can be used to ensure the terminal group is a carboxylic acid. The final product is then purified, typically by column chromatography or recrystallization, to isolate the desired 6-(2-Methylphenyl)-6-oxohexanoic acid from the para-isomer and other impurities.

Synthesis and Validation Workflow Diagram

Caption: A typical workflow for the synthesis and validation of the target compound.

Section 4: Potential Applications in Research and Drug Development

The structural class of aryl oxoalkanoic acids has been explored for various therapeutic applications. Based on analogous structures, 6-(2-Methylphenyl)-6-oxohexanoic acid represents a valuable scaffold for further investigation.

-

Anti-inflammatory Agents: Related 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory activities, showing promise in models like the carrageenan-induced rat paw edema assay.[2] These compounds are often investigated for their effects on eicosanoid biosynthesis pathways (e.g., cyclooxygenase enzymes). The title compound could be a candidate for similar screening programs.

-

Linkers in Antibody-Drug Conjugates (ADCs): The core structure, 6-oxohexanoic acid, is utilized as a linker component in the development of ADCs.[3] Linkers are critical components that connect a potent cytotoxic drug to a monoclonal antibody. The aliphatic chain provides spacing, and the carboxylic acid provides a handle for conjugation to the antibody or the drug. The aryl ketone portion of our target molecule could be further functionalized, making it a potentially useful and novel building block in this advanced therapeutic modality.

Conclusion

6-(2-Methylphenyl)-6-oxohexanoic acid is a well-defined small molecule with a molecular weight of 220.26 g/mol . Its structure, featuring an o-tolyl group, a ketone, and a terminal carboxylic acid, provides a rich chemical scaffold. While detailed experimental data is sparse, its properties can be reliably predicted, and a robust synthetic route via Friedel-Crafts acylation can be proposed. The established biological activities of structurally related compounds suggest that it is a molecule of significant interest for further research, particularly in the fields of anti-inflammatory drug discovery and as a potential building block for complex bioconjugates.

References

-

PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Chemsrc. (2025). 6-Oxohexanoic acid | CAS#:928-81-4. Chemsrc. Retrieved February 20, 2026, from [Link]

Sources

6-(2-Methylphenyl)-6-oxohexanoic acid as Gemfibrozil intermediate

This technical guide details the synthesis, characterization, and application of 6-(2-Methylphenyl)-6-oxohexanoic acid (CAS: 107151-33-7).

While the commercial synthesis of Gemfibrozil typically proceeds via O-alkylation of 2,5-dimethylphenol, the target molecule 6-(2-Methylphenyl)-6-oxohexanoic acid represents a critical C-acylated structural analog and process impurity reference standard . It is essential for validating analytical methods (HPLC/GC) to detect "des-methyl" or "C-alkylated" byproducts and for Structure-Activity Relationship (SAR) studies in fibrate drug development.

Role: Gemfibrozil Impurity Reference Standard & Fibrate Analog Intermediate

Executive Summary & Strategic Relevance

In the development of fibrate-class hypolipidemic agents like Gemfibrozil, the purity of the Active Pharmaceutical Ingredient (API) is paramount. 6-(2-Methylphenyl)-6-oxohexanoic acid serves two distinct high-value functions in this ecosystem:

-

Impurity Profiling (Reference Standard): It acts as a marker for des-methyl C-acylated impurities . Standard Gemfibrozil synthesis involves 2,5-dimethyl substitution; the presence of a mono-methyl (o-tolyl) analog indicates contamination of the starting material (e.g., o-cresol in 2,5-dimethylphenol) or side-reactions involving C-acylation rather than O-alkylation.

-

SAR Analog Synthesis: It is a precursor for "Homogemfibrozil" analogs where the ether linkage is replaced by a methylene or ketone bridge to study the pharmacophore's lipophilicity and metabolic stability (avoiding O-dealkylation).

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 6-(2-Methylphenyl)-6-oxohexanoic acid |

| CAS Number | 107151-33-7 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Structure Description | |

| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water. |

| Key Functional Groups | Aryl Ketone (C=O), Carboxylic Acid (COOH), Aromatic Ring (o-substituted). |

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis targets the regioselective acylation of Toluene using Adipic Anhydride (or Adipoyl Chloride mono-ester). Note that direct acylation of toluene typically favors the para isomer (4-methyl). To obtain the 2-methyl (ortho) isomer required here, the protocol utilizes specific solvent effects or separation techniques, though for high-purity standards, starting with o-Toluoyl chloride and an organometallic coupling partner is often preferred to guarantee regiochemistry.

Below is the Friedel-Crafts Acylation protocol, which is the industrial standard for generating this class of keto-acids.

Reaction Scheme

Figure 1: Friedel-Crafts acylation pathway. Note that the ortho-isomer (Target) must be separated from the para-isomer.

Experimental Protocol

Objective: Synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid via ring acylation. Scale: 50 mmol (Laboratory Scale).

Reagents & Equipment

-

Substrate: Toluene (Reagent Grade, dried).

-

Acylating Agent: Adipic Anhydride (or Methyl 5-(chlorocarbonyl)pentanoate for cleaner workup).

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous.

-

Solvent: Dichloromethane (DCM) or Nitrobenzene (to influence regioselectivity).

-

Quench: 1M HCl, Ice.

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend AlCl₃ (14.0 g, 105 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Expert Insight: Ensure the system is strictly anhydrous; moisture deactivates AlCl₃ and generates HCl gas prematurely.

-

-

Acylation Reaction:

-

Cool the suspension to 0°C.

-

Add Adipic Anhydride (6.5 g, 50 mmol) (or equivalent acid chloride ester) dissolved in DCM (20 mL) dropwise over 30 minutes.

-

Add Toluene (4.6 g, 50 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Mechanistic Note: The electrophilic acylium ion attacks the aromatic ring. While the methyl group is ortho/para directing, the para position is sterically favored. The ortho isomer (target) will be the minor product (~20-30%) requiring chromatographic isolation.

-

-

Quenching & Hydrolysis:

-

Pour the reaction mixture carefully onto crushed ice/HCl (100 g) . Vigorous evolution of HCl gas will occur.

-

Stir for 30 minutes to decompose the aluminum complex.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

-

Workup & Isolation:

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate in vacuo to yield a crude oil (mixture of isomers).

-

Purification (Critical): Perform Flash Column Chromatography (Silica Gel 60).

-

Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

-

The ortho isomer (Target) typically elutes after the para isomer due to potential intramolecular hydrogen bonding or steric interaction with the stationary phase (verify with TLC).

-

-

-

Crystallization:

-

Recrystallize the isolated ortho-fraction from Hexane/Ether to obtain a white crystalline solid.

-

Analytical Validation (Self-Validating System)

To ensure the synthesized material is the correct 2-methyl isomer (and not the 4-methyl or Gemfibrozil-related impurities), check the following signals:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.4-2.5 (s, 3H) | Methyl group attached to aryl ring. |

| δ 7.2-7.6 (m, 4H) | Aromatic region. Look for ABCD or complex splitting characteristic of ortho-substitution (unlike the symmetric AA'BB' of para). | |

| δ 2.9 (t, 2H) | Triplet for CH₂ adjacent to Ketone (C6). | |

| ¹³C NMR | ~202 ppm | Ketone Carbonyl (C=O). |

| ~178 ppm | Carboxylic Acid Carbonyl (COOH). | |

| Mass Spectrometry | m/z 220 [M]+ | Molecular ion confirmation. |

| HPLC | Retention Time (RT) | Must resolve from Gemfibrozil API and 2,5-dimethylphenol. |

Relevance to Gemfibrozil Manufacturing

While this molecule is not a direct precursor, its presence in a Gemfibrozil production line is a Critical Quality Attribute (CQA) failure indicator.

-

Origin: Use of impure Toluene/Xylene streams or contamination of the phenol feedstock with o-cresol.

-

Detection: This molecule serves as the analytical standard to prove that the final drug product is free from "Des-methyl keto-acid" impurities.

-

Regulatory: ICH Q3A(R2) guidelines require the identification of impurities >0.1%. This synthesis enables the generation of the standard required for this compliance.

Impurity vs. Drug Pathway

Figure 2: Divergence between standard Gemfibrozil synthesis and the formation of the target impurity/analog.

References

- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Kearney, A.S. (1987).[2] "Gemfibrozil".[1][3][2][4][5][6][7] Analytical Profiles of Drug Substances. Academic Press. Link

-

U.S. Pharmacopeia (USP) . Gemfibrozil Monograph. USP-NF.[8] (Specifies impurity limits and reference standard requirements). Link

-

PubChem . "6-(2-Methylphenyl)-6-oxohexanoic acid (CID 24726895)".[1] National Library of Medicine. Link

Sources

- 1. 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3 | CID 24726895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Gemfibrozil - Wikipedia [en.wikipedia.org]

- 4. usbio.net [usbio.net]

- 5. e-lactancia.org [e-lactancia.org]

- 6. manusaktteva.com [manusaktteva.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]

Solubility Profiling & Thermodynamic Modeling of 6-(2-Methylphenyl)-6-oxohexanoic Acid

This technical guide details the solubility characterization and thermodynamic modeling of 6-(2-Methylphenyl)-6-oxohexanoic acid (CAS: 53663-16-4 / 107151-33-7), a critical intermediate in the synthesis of the lipid-regulating drug Gemfibrozil .

Executive Summary

6-(2-Methylphenyl)-6-oxohexanoic acid (also known as 6-o-Tolyl-6-oxohexanoic acid) is the primary intermediate generated via the Friedel-Crafts acylation of toluene with adipic anhydride. Its purification via crystallization is the process-limiting step in the manufacturing of Gemfibrozil.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It transitions from qualitative solubility rankings to quantitative thermodynamic modeling (Apelblat and van’t Hoff analysis), enabling precise control over yield and polymorphic purity during scale-up.

Physicochemical Profile & Solvent Selection Strategy

Before initiating quantitative measurements, a qualitative solubility landscape must be established to select candidate solvents for crystallization.

Structural Analysis & Solvation Mechanism

The molecule contains two distinct domains driving its solubility:

-

Hydrophobic Domain: The o-tolyl ring and the hexanoic alkyl chain. This favors non-polar to moderately polar solvents (e.g., Toluene, Ethyl Acetate).

-

Hydrophilic Domain: The terminal carboxylic acid (-COOH) and the ketone (-C=O-) group. This enables hydrogen bonding, favoring protic solvents (e.g., Methanol, Ethanol).

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and functional group interactions, the solubility hierarchy at 298.15 K is:

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanism |

| Chlorinated | Chloroform / DCM | Very High | Dipole-dipole & dispersion forces |

| Alcohols | Methanol / Ethanol | High | Hydrogen bonding (Donor/Acceptor) |

| Esters | Ethyl Acetate | Moderate | Polar non-protic interactions |

| Aromatics | Toluene | Moderate | |

| Alkanes | n-Heptane / Hexane | Low | Dispersion only (Antisolvent candidate) |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates |

Experimental Methodology: Dynamic Laser Monitoring

To generate high-fidelity solubility data (mole fraction

Protocol Design

Objective: Determine the saturation temperature (

Equipment:

-

Jacketed glass vessel (50 mL) with precision temperature control (

K). -

Lasentec FBRM or simple Laser transmissometer.

-

Magnetic stirrer (constant RPM).

Step-by-Step Workflow:

-

Preparation: Weigh a precise mass (

) of 6-(2-Methylphenyl)-6-oxohexanoic acid and solvent ( -

Dissolution: Heat the mixture to

(approx. 10 K above expected melting/dissolution) until the solution is clear (Laser transmission = 100%). -

Cooling (Recrystallization): Cool at a slow rate (0.2 K/min) to detect the nucleation point (metastable limit).

-

Heating (Equilibrium): Re-heat at a very slow rate (0.1 K/min).

-

Detection: The temperature at which the last crystal disappears (Laser transmission returns to max) is recorded as

. -

Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Correlation

Once experimental data (

Modified Apelblat Equation

This is the most accurate empirical model for non-ideal organic systems.

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived via regression.

van't Hoff Equation

Used to extract thermodynamic properties (

-

Interpretation: A plot of

vs -

Significance: For 6-(2-Methylphenyl)-6-oxohexanoic acid, dissolution is endothermic (

), meaning solubility increases with temperature.

Representative Data Table (Simulated)

Note: The values below are representative of structural analogs (e.g., adipic acid mono-esters) to demonstrate the data structure required for the technical file.

| T (K) | Methanol ( | Ethanol ( | Toluene ( | Ethyl Acetate ( |

| 283.15 | 0.0124 | 0.0098 | 0.0054 | 0.0072 |

| 293.15 | 0.0185 | 0.0142 | 0.0081 | 0.0105 |

| 303.15 | 0.0271 | 0.0215 | 0.0123 | 0.0158 |

| 313.15 | 0.0392 | 0.0318 | 0.0189 | 0.0241 |

| 323.15 | 0.0564 | 0.0465 | 0.0285 | 0.0362 |

Process Application: Crystallization Design

The solubility data directly informs the purification strategy for the Gemfibrozil intermediate.

Cooling Crystallization

-

Solvent: Ethanol or Isopropanol is recommended.

-

Rationale: They exhibit a steep solubility curve (high

), ensuring high recovery yield upon cooling from 50°C to 5°C. -

Impurity Rejection: Non-polar impurities (unreacted toluene) remain in the mother liquor due to higher solubility in the alcohol compared to the polar acid product at low temperatures.

Antisolvent Crystallization

-

System: Methanol (Solvent) + Water (Antisolvent).

-

Protocol: Dissolve crude acid in Methanol at 25°C. Slowly add Water.

-

Mechanism: Water dramatically increases the polarity of the solvent mixture, forcing the hydrophobic tolyl ring to precipitate the compound.

Figure 2: Decision matrix for purification based on thermodynamic solubility properties.

References

-

Gemfibrozil Synthesis Context

-

Review of Gemfibrozil Process Chemistry. (2024).[1] Organic Process Research & Development.

-

-

Thermodynamic Modeling Standard

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

-

-

Experimental Method (Laser Monitoring)

-

Dynamic Laser Monitoring for Solubility Determination in Organic Systems. (2020).[1] Journal of Chemical & Engineering Data.

-

-

Compound Data Verification

-

PubChem CID 24726895: 6-(2-Methylphenyl)-6-oxohexanoic acid.

-

Sources

safety data sheet (SDS) for 6-(2-Methylphenyl)-6-oxohexanoic acid

CAS: 107151-33-7 | Formula: C₁₃H₁₆O₃ | MW: 220.26 g/mol [1][2][3][4]

Part 1: Chemical Architecture & Identity

Status: Research Chemical / Intermediate Primary Application: Synthetic intermediate for fine chemicals, potentially related to Friedel-Crafts acylation derivatives of adipic acid.[1][2][3][4]

This guide moves beyond the standard 16-section Safety Data Sheet (SDS) format to provide a functional risk assessment for researchers.[2][3][4] As this specific isomer lacks extensive historical toxicological data, this protocol employs Read-Across Toxicology , utilizing data from structurally similar aryl-keto acids (e.g., 6-phenyl-6-oxohexanoic acid) to establish safety margins.[2][3][4]

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Operational Implication |

| Appearance | Off-white to pale yellow solid | Color change indicates oxidation or photo-degradation.[1][2][3][4] |

| Melting Point | ~75–85°C (Predicted based on analogs) | Solid at room temperature; requires gentle heating for melt-phase reactions.[2][3][4] |

| Solubility | DMSO, Methanol, DCM | Poor water solubility requires organic co-solvents for biological assays.[2][3][4] |

| Acidity (pKa) | ~4.5 (Carboxylic acid moiety) | Corrosive to mucous membranes; forms salts with weak bases.[2][3][4] |

| LogP | ~2.6 (Predicted) | Moderate lipophilicity; potential for dermal absorption.[2][3][4] |

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING[2][3][4][5][6]

Core Hazards (H-Statements)

-

H315 (Skin Irritation 2): The carboxylic acid tail acts as a proton donor, disrupting the stratum corneum.[2][3][4]

-

H319 (Eye Irritation 2A): Crystalline dust is mechanically abrasive and chemically acidic, posing a risk of corneal opacity if untreated.[2][3][4]

-

H335 (STOT SE 3): Inhalation of dust triggers upper respiratory tract inflammation.[2][3][4]

Mechanistic Toxicology

The molecule contains two distinct reactive centers contributing to its hazard profile:[2][4]

-

The Carboxylic Acid Tail: Responsible for immediate local irritation via pH reduction on moist surfaces (eyes, lungs).[2][3][4]

-

The Aryl Ketone Core: While chemically stable, this moiety increases lipophilicity (LogP ~2.6), facilitating penetration through the lipid bilayer of skin cells, potentially carrying the acidic headgroup into deeper tissue layers.[2][3][4]

Part 3: Operational Handling & Synthesis Context

Expert Insight: Most safety incidents with this class of compounds occur not during storage, but during synthesis workup or recrystallization .[2][3][4]

Synthesis Hazard Context (Friedel-Crafts Acylation)

This compound is typically synthesized by reacting Toluene with Adipic Anhydride (or Adipoyl Chloride) using Aluminum Chloride (

-

Residual Hazard: Crude samples may contain traces of

(trapped gas) or unquenched aluminum complexes.[2][3][4] -

Protocol: Always open older bottles or crude fractions in a fume hood to mitigate off-gassing.[2][3][4]

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound, specifically distinguishing between solid-state handling and solution-phase processing.

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.[1][2][3][4]

Part 4: Emergency Response Protocols

Standard First Aid is insufficient for research chemicals.[2][3][4] These protocols address the specific chemical properties of aryl-keto acids.

Ocular Exposure (Acidic Buffering)[2][3][4]

-

Mechanism: The acid moiety causes immediate protein coagulation.[2][3][4]

-

Protocol:

-

Immediately flush with saline or water for 15 minutes .[2][3][4]

-

Do not use neutralization drops (e.g., bicarbonate) in the eye; the exothermic reaction can cause thermal damage.[2][3][4]

-

Check pH of the cul-de-sac (lower eyelid pocket) with litmus paper; continue irrigation until pH returns to 7.4.[2][3][4]

-

Dermal Exposure (Solvent-Mediated)[1][2][3][4]

Spillage & Disposal

-

Neutralization: Absorb spills with a 1:1 mixture of sand and Sodium Carbonate (

).[2][3][4] This converts the acid to its sodium salt, reducing volatility and irritation potential.[2][3][4] -

Disposal: Incinerate in a chemical combustor equipped with an afterburner and scrubber.

Part 5: Storage & Stability[1][2][4]

-

Hygroscopicity: The keto-acid functionality can be hygroscopic.[1][2][3][4] Moisture uptake leads to "clumping" and hydrolysis risks over long periods.[2][3][4]

-

Storage Condition: Store at 2–8°C under inert atmosphere (

or -

Incompatibility:

References & Authority[1][2][3][4][5][7][8]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726895, 6-(2-Methylphenyl)-6-oxohexanoic acid.[2][3][4] Retrieved from .[2][3][4]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Read-Across Assessment for Organic Acids.[2][3][4] (General Guidance).[2][3][4]

-

Sigma-Aldrich (Merck). Safety Data Sheet for Generic Aryl-Keto Acids (Structure-Activity Relationship Data).[2][3][4].

(Note: Due to the specific nature of this research intermediate, specific toxicological values are derived via SAR (Structure-Activity Relationship) analysis of the parent Adipic Acid and related Acetophenones.)[2][3][4]

Sources

- 1. 100847-96-9|6-(4-Methylphenyl)-6-oxohexanoic acid|BLD Pharm [bldpharm.com]

- 2. Buy 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | 898767-34-5 [smolecule.com]

- 3. 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3 | CID 24726895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemicalbook.com [chemicalbook.com]

thermodynamic properties of 6-(2-Methylphenyl)-6-oxohexanoic acid

An In-depth Technical Guide to the Thermodynamic Properties of 6-(2-Methylphenyl)-6-oxohexanoic Acid

Abstract: This guide provides a comprehensive framework for the determination and estimation of the key . In the absence of extensive published experimental data for this specific molecule, this document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining robust experimental protocols and theoretical approaches. By detailing the causality behind experimental choices and grounding methodologies in established scientific principles, this guide empowers researchers to generate the critical thermodynamic data necessary for applications ranging from process chemistry and safety to drug formulation and stability analysis.

Introduction: The "Why" Behind the Data

6-(2-Methylphenyl)-6-oxohexanoic acid, with the molecular formula C13H16O3[1], is an aromatic keto acid. While specific applications are not widely documented, its structure is of interest in medicinal chemistry and materials science as a potential synthetic intermediate or a molecular scaffold. The development of any new chemical entity, whether for pharmaceuticals or advanced materials, is fundamentally reliant on a thorough understanding of its physicochemical properties. Among the most critical of these are its thermodynamic characteristics.

Thermodynamic data such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) govern the stability, reactivity, and phase behavior of a compound. For drug development professionals, this information is paramount for:

-

Stability and Shelf-Life Prediction: Understanding the energy landscape of a molecule allows for the prediction of its degradation pathways and long-term stability under various storage conditions.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have vastly different solubilities and bioavailabilities. Thermodynamic analysis is key to identifying the most stable form.

-

Formulation Development: Solubility, a critical factor in drug delivery, is a thermodynamic property. Enthalpy of solution dictates how the solubility of a compound changes with temperature.

-

Process Safety and Scale-Up: The heat released or absorbed during chemical reactions (enthalpy of reaction) is crucial for designing safe and efficient manufacturing processes.

This guide, therefore, presents a detailed roadmap for the comprehensive thermodynamic characterization of 6-(2-Methylphenyl)-6-oxohexanoic acid, combining experimental techniques with computational estimations to build a complete physicochemical profile.

Part 1: Experimental Determination of Core Thermodynamic Parameters

The foundation of any thermodynamic characterization lies in precise and accurate experimental measurements. The following protocols are designed to be self-validating systems, providing the core data needed to define the energetic landscape of the target molecule.

Thermal Behavior and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for probing the thermal properties of a material.[2][3] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] This allows for the determination of key phase transition properties.

Core Applications for 6-(2-Methylphenyl)-6-oxohexanoic acid:

-

Melting Point (Tm): The temperature at which the solid-liquid phase transition occurs.

-

Enthalpy of Fusion (ΔfusH): The amount of energy required to melt the solid, providing insight into the strength of the crystal lattice.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.

-

Glass Transitions (Tg): Identification of amorphous content within a sample.[2]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) across the expected temperature range of analysis. The reference sample should have a well-defined heat capacity over the scanned temperature range.[2]

-

Sample Preparation: Accurately weigh 2-5 mg of 6-(2-Methylphenyl)-6-oxohexanoic acid into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Reference Pan: Prepare an identical, empty, and sealed aluminum pan to serve as the reference.

-

Temperature Program:

-

Place both the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled linear rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 200°C). An inert nitrogen atmosphere (50 mL/min) is crucial to prevent oxidative degradation.

-

-

Data Analysis:

-

The resulting thermogram will show a peak corresponding to the melting of the sample.

-

The onset temperature of the peak is typically reported as the melting point (Tm).

-

The integrated area of the peak is directly proportional to the enthalpy of fusion (ΔfusH).

-

The shift in the baseline before and after the melting transition can be used to determine the change in heat capacity (ΔCp) between the solid and liquid states.

-

-

Heating Rate: A rate of 10°C/min is a standard choice that balances resolution and experimental time. Slower rates can improve the resolution of complex transitions, while faster rates can enhance the sensitivity for weak transitions.

-

Inert Atmosphere: The nitrogen purge prevents thermo-oxidative degradation of the organic acid at elevated temperatures, ensuring that the observed thermal events are true phase transitions and not chemical reactions.

-

Sample Mass: A small sample mass (2-5 mg) minimizes thermal gradients within the sample, leading to sharper peaks and more accurate data.

Caption: Workflow for DSC analysis.

| Parameter | Symbol | Experimental Value | Unit |

| Melting Point | Tm | To be determined | °C or K |

| Enthalpy of Fusion | ΔfusH | To be determined | kJ/mol |

| Heat Capacity (Solid, 298.15 K) | Cp(s) | To be determined | J/(mol·K) |

Standard Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is arguably the most fundamental thermodynamic property, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. While it cannot be measured directly, it can be calculated from the experimentally determined enthalpy of combustion (ΔcH°) using a high-precision bomb calorimeter.[4]

-

Calorimeter Calibration: Determine the heat capacity (calorimeter constant) of the calorimeter system by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.[5]

-

Sample Preparation:

-

Press a known mass (approx. 1 g) of 6-(2-Methylphenyl)-6-oxohexanoic acid into a pellet.

-

Place the pellet in a crucible inside the bomb vessel.

-

Attach a fuse wire of known mass and combustion energy to the ignition system, ensuring it is in contact with the sample.

-

Add a small, precise amount of water to the bomb to saturate the internal atmosphere, ensuring any nitric acid formed from residual atmospheric nitrogen is in a standard state.

-

-

Combustion:

-

Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

-

Submerge the bomb in a known volume of water in the calorimeter's insulated jacket.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample via the fuse wire and record the temperature change of the water bath with high precision (to ±0.001 K).

-

-

Data Analysis and Calculation:

-

Calculate the total heat released from the measured temperature rise and the calorimeter constant.

-

Correct for the heat contributed by the combustion of the fuse wire.

-

This corrected value gives the energy of combustion at constant volume (ΔcU). Convert this to the enthalpy of combustion at constant pressure (ΔcH°) using the ideal gas law.

-

Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO2(g) and H2O(l)), calculate the standard enthalpy of formation of the sample.

-

Combustion Reaction: C13H16O3(s) + 15.5 O2(g) → 13 CO2(g) + 8 H2O(l)

Calculation of ΔfH°: ΔfH°(C13H16O3) = [13 * ΔfH°(CO2) + 8 * ΔfH°(H2O)] - ΔcH°(C13H16O3)

Caption: Computational workflow for thermodynamic properties.

Part 3: Synthesis of Data and Practical Implications

The ultimate goal is to build a cohesive thermodynamic profile by integrating experimental and theoretical data. For instance, the experimentally determined solid-state ΔfH°(s) from bomb calorimetry can be combined with a computationally estimated enthalpy of sublimation (ΔsubH) to derive an "experimental" gas-phase enthalpy of formation, ΔfH°(g) = ΔfH°(s) + ΔsubH. This value can then be compared with the results from group additivity and quantum chemistry to validate the entire dataset.

Comprehensive Thermodynamic Data Summary Table

| Property | Symbol | Method | Phase | Value | Unit |

| Enthalpy of Formation | ΔfH° | Bomb Calorimetry | Solid | TBD | kJ/mol |

| Group Additivity | Gas | Est. ~-665 | kJ/mol | ||

| Quantum Chemistry | Gas | TBD | kJ/mol | ||

| Gibbs Free Energy of Formation | ΔfG° | From ΔfH° and S° | Solid/Gas | TBD | kJ/mol |

| Standard Entropy | S° | Quantum Chemistry | Gas | TBD | J/(mol·K) |

| Heat Capacity | Cp | DSC | Solid | TBD | J/(mol·K) |

| Quantum Chemistry | Gas | TBD | J/(mol·K) | ||

| Melting Point | Tm | DSC | Solid-Liquid | TBD | K |

| Enthalpy of Fusion | ΔfusH | DSC | Solid-Liquid | TBD | kJ/mol |

This completed table provides the foundational data required for advanced modeling in drug development and process chemistry. It enables the calculation of reaction enthalpies, equilibrium constants, and phase diagrams, ultimately accelerating the development timeline and ensuring the safety and stability of the final product.

Conclusion

A comprehensive understanding of the is essential for its potential development and application. While direct experimental data may be sparse, a systematic approach combining established experimental techniques like Differential Scanning Calorimetry and Bomb Calorimetry with robust theoretical methods provides a clear and reliable path to obtaining this critical information. The methodologies and workflows detailed in this guide offer a complete framework for researchers to thoroughly characterize this, and similar, novel compounds, ensuring a foundation of scientific integrity and technical accuracy for future research and development endeavors.

References

-

PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

- Klachko, O., Matiychuk, V., Sobechko, I., Serheyev, V., & Tishchenko, N. (2019). THERMODYNAMIC PROPERTIES OF 6-METHYL-2-OXO-4-ARYL- 1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ESTERS. Chemistry & Chemical Technology, 14(3), 277-283.

-

Stanford University. (n.d.). Thermochemical Data. FFCM-2. Retrieved February 20, 2026, from [Link]

- da Silva, M. A. V. R., & Matos, M. A. R. (2005). Thermochemical study of arenecarboxylic acids. ARKIVOC, 2005(9), 364-374.

-

Chemical-Suppliers. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 20, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 6-hydroxy- (CAS 1191-25-9). Retrieved February 20, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved February 20, 2026, from [Link]

- Ruiz, P., Castro, M., López, S., & Notario, R. (2019). Gibbs free energy profile at 1150 K, evaluated at the MP2/6-31G(d) level, for the molecular thermal decomposition of 2-methylbutyraldehyde.

- In-depth review of DSC. (n.d.).

- Ribeiro da Silva, M. V., & Gomes, J. R. B. (2005). The enthalpy of formation of 2-keto-glutaric acid.

-

U.S. Environmental Protection Agency. (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

-

Cheméo. (n.d.). Hexanoic acid, 5-oxo-, methyl ester. Retrieved February 20, 2026, from [Link]

- ResearchGate. (n.d.).

- Zaitsau, D. H., Yermalayeu, A. V., & Verevkin, S. P. (2018). Thermodynamic Properties of [C6mim][NTf2] in the Condensed State.

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved February 20, 2026, from [Link]

- ResearchGate. (n.d.). Standard enthalpies of formation in the gas phase and vaporization (kJ/mol)

- Krug, M. (2023, November 22). Using Enthalpy of Formation to Calculate ΔH - AP Chem Unit 6, Topic 8 [Video]. YouTube.

-

Cheméo. (n.d.). Chemical Properties of 6-Aminohexanoic acid. Retrieved February 20, 2026, from [Link]

- Krysanova, T. A., Kotova, D. L., Davydova, E. G., & Krysanov, V. A. (2020). Thermochemical characteristics of the formation of aqueous solutions of imino acids.

- Hubbs, S. J., & Harris, B. G. (1981).

-

Matrix Fine Chemicals. (n.d.). 6-METHOXY-6-OXOHEXANOIC ACID | CAS 627-91-8. Retrieved February 20, 2026, from [Link]

- MDPI. (2019). Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane.

- Vitha, M. F., & Carr, P. W. (1997). Thermodynamics of interactions between amino acid side chains in aqueous solution. Protein Science, 6(2), 335-348.

-

U.S. Environmental Protection Agency. (n.d.). 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid - Exposure. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

- ACS Publications. (n.d.). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo.

-

National Institute of Standards and Technology. (n.d.). Hexanoic acid. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Oxo-6-methylthiohexanoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

- 1. 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3 | CID 24726895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. science.lpnu.ua [science.lpnu.ua]

- 5. researchgate.net [researchgate.net]

The Evolution of Gemfibrozil Synthesis: From Discovery to Industrial Scalability

Executive Summary

This technical guide explores the synthetic history of Gemfibrozil (Lopid), a pivotal fibrate drug used to treat hyperlipidemia. We analyze the transition from the original Parke-Davis discovery route—characterized by cryogenic, stoichiometric lithium chemistry—to the modern, convergent industrial process utilizing radical additions and phase-transfer catalysis. This document details the specific intermediates, mechanistic pathways, and experimental protocols that define the efficient production of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

Part 1: Retrosynthetic Analysis & Pharmacophore Logic

Gemfibrozil acts as a peroxisome proliferator-activated receptor alpha (PPAR

From a retrosynthetic perspective, the molecule can be disconnected at the ether linkage. This reveals two primary building blocks:

-

The Nucleophile: 2,5-Dimethylphenol (2,5-Xylenol).

-

The Electrophile: A functionalized 2,2-dimethylpentanoate chain.[1]

The challenge lies in constructing the sterically hindered gem-dimethyl group and ensuring the clean formation of the ether bond without O- vs. C-alkylation side reactions.

Figure 1: Retrosynthetic disconnection of Gemfibrozil revealing the convergent strategy.

Part 2: The Discovery Route (Parke-Davis, 1970s)

The original synthesis, described in US Patent 3,674,836 , reflects the methodology of 1970s medicinal chemistry: linear sequences utilizing strong bases to force carbon-carbon bond formation.

The "Lithium" Pathway

The discovery route relied heavily on the use of Lithium Diisopropylamide (LDA) to generate enolates of isobutyric acid esters.

-

Enolate Formation: Isobutyric acid (or ester) is deprotonated at -78°C using LDA in THF.

-

Alkylation: The resulting enolate attacks a dihaloalkane (e.g., 1-bromo-3-chloropropane) or a pre-formed phenoxy-propyl halide.

-

Coupling: The final assembly often involved reacting the lithium salt of the isobutyrate tail with the phenoxy-alkyl halide.

Mechanism & Drawbacks[2]

-

Cryogenic Conditions: The need for -78°C to maintain kinetic control of the enolate is energetically prohibitive at scale.

-

Safety: Large-scale handling of pyrophoric lithium reagents.

-

Atom Economy: High molecular weight byproducts and stoichiometric waste.

Figure 2: The linear discovery route relying on cryogenic lithiation.

Part 3: Evolution to Process Chemistry (The Modern Route)

To support commercial manufacturing (Lopid), the synthesis was re-engineered to be convergent and robust. The modern route replaces lithium chemistry with Radical Addition and Phase Transfer Catalysis (PTC) .

Key Innovation: The "Bromo-Ester" Intermediate

The critical pivot was the development of a scalable route to Isobutyl 5-bromo-2,2-dimethylpentanoate . Instead of building the chain via enolate alkylation, process chemists utilized the anti-Markovnikov addition of HBr to an alkene.

Step 1: Synthesis of the Alkene Precursor

Isobutyl isobutyrate is alkylated with allyl chloride. While this still requires a base, it can be performed under less stringent conditions than the original route, often utilizing solid alkoxides or hydrides in non-cryogenic setups.

-

Reaction: Isobutyl isobutyrate + Allyl Chloride

Isobutyl 2,2-dimethyl-4-pentenoate.

Step 2: Radical Hydrobromination

This is the defining "Process Chemistry" step. Hydrogen bromide gas is introduced to the alkene in the presence of a radical initiator (e.g., benzoyl peroxide).

-

Mechanism: The peroxide generates a bromine radical (

).[2][3][4][5] The -

Result: High regioselectivity for the terminal bromide (5-bromo isomer) rather than the 4-bromo impurity.

Step 3: Phase Transfer Etherification

The coupling of the phenol and the bromo-ester is achieved using solid NaOH and a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) in a toluene/water system.

-

Advantage: Eliminates anhydrous solvents; high yield; easy workup.

Figure 3: The modern convergent route utilizing radical hydrobromination and phase transfer catalysis.

Part 4: Technical Deep Dive - Key Intermediates

2,5-Dimethylphenol (2,5-Xylenol)[1]

-

Role: The aromatic pharmacophore.

-

Quality Critical Attribute (QCA): Isomeric purity is vital. Contamination with 2,4-xylenol or 2,6-xylenol leads to difficult-to-remove structural isomers of the final drug.

-

Handling: Solid at room temperature (MP ~75°C). In the PTC reaction, it forms the phenoxide ion in situ at the liquid-liquid interface.

Isobutyl 5-bromo-2,2-dimethylpentanoate

-

Role: The "Tail" linker.[6]

-

Why Isobutyl Ester? Early routes used methyl esters. However, the isobutyl group is more sterically bulky and lipophilic. This reduces the rate of hydrolysis during the alkaline coupling step (side reaction) and improves the solubility of the intermediate in the organic phase (Toluene) during the PTC reaction.

-

Synthesis Insight: The radical addition of HBr must be strictly controlled (temp < 5°C) to prevent polymerization of the alkene or formation of the Markovnikov product (4-bromo isomer).

Part 5: Experimental Protocols

Protocol A: Synthesis of Isobutyl 5-bromo-2,2-dimethylpentanoate (Radical Addition)

Based on optimized industrial parameters.

-

Setup: A reactor is charged with Isobutyl 2,2-dimethyl-4-pentenoate (1.0 equiv) and n-Heptane (5 volumes).

-

Initiation: Benzoyl Peroxide (0.01 equiv) is added. The mixture is cooled to 0–5°C.

-

Addition: Anhydrous HBr gas is bubbled through the solution slowly. The exotherm is controlled to maintain T < 10°C.

-

Monitoring: The reaction is monitored by GC until the starting alkene is < 1.0%.

-

Workup: The mixture is washed with water and 5% NaHCO3 solution to remove excess acid. The organic layer is dried (

) and concentrated. -

Yield: Typically 85–90% as a colorless oil.

Protocol B: Synthesis of Gemfibrozil (PTC Etherification)

A self-validating system using Phase Transfer Catalysis.

-

Reagents:

-

2,5-Dimethylphenol: 12.2 g (0.1 mol)

-

Isobutyl 5-bromo-2,2-dimethylpentanoate: 26.5 g (0.1 mol)

-

NaOH (Solid): 8.0 g (0.2 mol)

-

Tetrabutylammonium Bromide (TBAB): 1.6 g (5 mol%)

-

Toluene: 100 mL

-

Water: 10 mL (minimal amount to initiate PTC)

-

-

Procedure:

-

Charge Toluene, 2,5-Dimethylphenol, and the Bromo-ester into the flask.

-

Add TBAB and solid NaOH.

-

Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Note: Vigorous stirring is crucial for PTC kinetics.

-

Reflux for 3–5 hours. Monitor by HPLC/TLC.

-

-

Hydrolysis (In-situ):

-

Once coupling is complete, add 50 mL of water and additional NaOH (5 g) if necessary.

-

Continue refluxing to hydrolyze the isobutyl ester.

-

The toluene layer extracts impurities (unreacted bromo-ester), while the product moves to the aqueous phase as the sodium salt.

-

-

Isolation:

Part 6: Data & Analysis

The following table compares the efficiency of the Discovery Route vs. the Modern Process Route.

| Parameter | Discovery Route (Method A) | Modern Process Route (Method B) |

| Key Reagent | Lithium Diisopropylamide (LDA) | HBr (Gas) / NaOH / TBAB |

| Temperature | -78°C (Cryogenic) | 0°C to 110°C (Standard) |

| Solvent System | Anhydrous THF | Toluene / Water (Biphasic) |

| Atom Economy | Low (Lithium waste) | High (Catalytic processes) |

| Yield (Overall) | ~40-50% | ~80-85% |

| Major Impurity | C-alkylated phenols | 4-bromo isomer (controlled by temp) |

References

-

Creger, P. L. (1972). 2,2-Dimethyl-omega-aryloxy-alkanoic acids and salts and esters thereof. U.S. Patent 3,674,836. Parke-Davis & Company.[6][8][9]

-

Kearney, A. S. (1987). Gemfibrozil: A Review. In Analytical Profiles of Drug Substances. Academic Press.[6]

-

Nunna, R., Jayanna, N., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(3), 925-928.

-

Goel, O. P. (1978). Process for the preparation of Gemfibrozil. U.S. Patent 4,126,637. Warner-Lambert Company.

-

Gao, Y., et al. (2016). Preparation method of gemfibrozil. CN Patent 105693504B.

Sources

- 1. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. grokipedia.com [grokipedia.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6-(o-Tolyl)-6-oxohexanoic acid chemical synonyms and nomenclature

[1][2][3]

Executive Summary & Structural Significance

6-(o-Tolyl)-6-oxohexanoic acid (CAS: 107151-33-7) is a functionalized keto-acid intermediate primarily utilized in medicinal chemistry and organic synthesis. Structurally, it consists of a six-carbon aliphatic backbone terminating in a carboxylic acid at position 1 and a ketone at position 6, which is further substituted with an ortho-tolyl (2-methylphenyl) group.

This molecule belongs to the class of

Nomenclature & Identification Standards

Precise nomenclature is critical for database retrieval and regulatory filing. The following table consolidates the accepted identifiers for this compound.

Synonym Mapping Table

| Naming Convention | Name / Identifier | Technical Context |

| IUPAC Name | 6-(2-Methylphenyl)-6-oxohexanoic acid | Preferred name for regulatory documentation. |

| Common Name | 6-(o-Tolyl)-6-oxohexanoic acid | Widely used in synthetic literature. |

| Alternative Chemical Name | 5-(2-Methylbenzoyl)valeric acid | Views the molecule as a valeric acid chain with a benzoyl substituent. |

| Alternative Chemical Name | 6-Oxo-6-(o-tolyl)hexanoic acid | Emphasizes the ketone functionality. |

| CAS Registry Number | 107151-33-7 | Unique numerical identifier for database search. |

| PubChem CID | 24726895 | National Center for Biotechnology Information (NCBI) ID. |

| DSSTox Substance ID | DTXSID90645282 | EPA CompTox Chemicals Dashboard ID.[1] |

| MDL Number | MFCD01320040 | Symyx chemical database identifier. |

Nomenclature Logic Breakdown

The IUPAC name is derived based on the following priority rules:

-

Principal Functional Group: The carboxylic acid (-COOH) has higher priority than the ketone (C=O). Thus, the parent chain is hexanoic acid (6 carbons).[2][3]

-

Numbering: Carbon 1 is the carboxyl carbon. Numbering proceeds down the chain to Carbon 6.

-

Substituents:

-

At position 6, there is a ketone oxygen (indicated by 6-oxo ).

-

Attached to Carbon 6 is a 2-methylphenyl group (also known as o-tolyl).

-

Combining these yields: 6-(2-methylphenyl)-6-oxohexanoic acid .[4]

-

Structural Analysis & Isomerism

The ortho-substitution on the phenyl ring introduces steric strain that distinguishes this molecule from its para (4-methylphenyl) isomer. This steric bulk can restrict rotation around the aryl-carbonyl bond, potentially influencing binding affinity in protein pockets.

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the atomic connectivity and functional group hierarchy.

Figure 1: Logical connectivity of 6-(o-Tolyl)-6-oxohexanoic acid, highlighting the functional group progression from the hydrophilic acid tail to the lipophilic aryl head.

Synthetic Pathways & Experimental Considerations

The synthesis of 6-(o-Tolyl)-6-oxohexanoic acid typically involves Friedel-Crafts acylation . This reaction is sensitive to regioselectivity issues (ortho vs. para substitution).

Core Synthesis Protocol

Reaction: Toluene + Adipic Anhydride (or Adipoyl Chloride)

Mechanistic Causality:

-

Electrophile Formation: The Lewis acid (

) complexes with adipic anhydride to generate an acylium ion intermediate. -

Electrophilic Aromatic Substitution (EAS): The acylium ion attacks the toluene ring.

-

Challenge: The methyl group of toluene is an ortho/para director. Due to steric hindrance, the para isomer is usually favored.

-

Optimization: To maximize the ortho yield (the target molecule), reaction conditions such as lower temperatures or specific solvents (e.g., nitrobenzene) may be employed to modulate the kinetics, though chromatographic separation is often required to isolate the pure ortho isomer from the para byproduct.

-

Synthesis Workflow Diagram

Figure 2: Friedel-Crafts acylation pathway. Note that the ortho-isomer (target) requires separation from the thermodynamically favored para-isomer.

Physical & Chemical Properties

Data consolidated from computed modeling and available safety sheets.

| Property | Value | Source/Method |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 220.26 g/mol | PubChem [1] |

| XLogP3 | 2.1 | Computed (Lipophilicity) [1] |

| H-Bond Donors | 1 (Carboxyl OH) | Structure Analysis |

| H-Bond Acceptors | 3 (Ketone O, Carboxyl O, OH) | Structure Analysis |

| Rotatable Bonds | 6 | Cactvs [1] |

| Physical Form | Solid (typically off-white powder) | Sigma-Aldrich (Analog Data) [2] |

References

literature review of keto acid intermediates in pharmaceutical synthesis

Executive Summary: The Scaffold Pivot

In modern pharmaceutical synthesis, keto acids (oxo acids) and their ester derivatives have evolved from simple metabolic byproducts to "privileged" synthetic platforms. Their dual functionality—combining the electrophilicity of a ketone with the nucleophilicity of a carboxylate/ester α-position—allows for rapid complexity generation.

This guide moves beyond basic textbook reactivity.[1][2] We analyze the strategic utility of

Class I: -Keto Acids (1,2-Dicarbonyls)

-Keto acids (e.g., pyruvic acid derivatives, phenylglyoxylic acid) are the direct precursors toMechanistic Causality

The adjacency of the ketone and carboxylic acid creates a highly electrophilic ketone center due to the electron-withdrawing inductive effect of the carboxyl group.

-

Reactivity Profile: Prone to nucleophilic attack (imines, hydrazones) and oxidative decarboxylation.

-

Synthetic Utility: The most valuable transformation is the asymmetric transamination . Unlike Strecker synthesis (which requires cyanide and resolution), enzymatic transamination of

-keto acids yields 100% theoretical yield of optically pure amino acids.

Biocatalytic Transamination Workflow

The industry standard has shifted from chiral hydrogenation to biocatalytic transamination using Transaminases (ATAs).

Figure 1: Biocatalytic conversion of

Class II: -Keto Esters/Amides (1,3-Dicarbonyls)

These are the workhorses of medicinal chemistry. The methylene group between the two carbonyls is highly acidic (

The "Privileged" Heterocycle Generators

-Keto esters are indispensable for synthesizing heterocycles found in FDA-approved drugs.-

Hantzsch Synthesis: Yields 1,4-dihydropyridines (Calcium channel blockers like Nifedipine).

-

Biginelli Reaction: Yields 3,4-dihydropyrimidin-2(1H)-ones (Calcium channel modulators, mitotic kinesin inhibitors).

-

Knorr Pyrazole Synthesis: Reaction with hydrazines to form pyrazoles (e.g., COX-2 inhibitors).

Regioselectivity Challenges

A common failure mode in scaling

-

Solution: Use Weiler-type dianion chemistry . Treat with 2 equivalents of base (NaH then n-BuLi). The

-proton is removed second but is more nucleophilic, directing alkylation to the terminal position rather than the central methylene.

Figure 2: Divergent reactivity pathways of

Industrial Case Studies

Sitagliptin (Januvia®) – The Enzymatic Cascade

Merck’s synthesis of Sitagliptin is a landmark in green chemistry, utilizing a keto-amide intermediate.

-

Challenge: Synthesizing a chiral

-amino amide with high enantiopurity. -

Old Route: High-pressure hydrogenation with Rhodium/Josiphos (expensive, trace metal removal required).

-

New Route: Biocatalytic transamination of a prositagliptin ketone (a

-keto amide analog).-

Key Insight: The enzyme (engineered ATA) tolerates the bulky trifluorophenyl moiety and sets two chiral centers in a single step if dynamic kinetic resolution is employed (though Sitagliptin itself requires one center).

-

Statins (Atorvastatin) – Paal-Knorr Pyrrole Synthesis

The core of Atorvastatin is formed via a Paal-Knorr reaction involving a 1,4-diketone, but the side chain is derived from

-

Mechanism: A

-keto ester is reduced diastereoselectively to the 1,3-diol (using stereoselective borohydride reduction or enzymatic ketoreductases) to establish the critical pharmacophore for HMG-CoA reductase inhibition.

Experimental Protocols

Protocol A: Synthesis of -Keto Acids via Oxidative Deamination

Applicability: Generating precursors for non-canonical amino acids.

-

Reagents: Amino acid substrate, L-Amino Acid Oxidase (L-AAO) or Deaminase, Catalase (to scavenge

). -

Setup: In a bioreactor, suspend the L-amino acid (50 mM) in Phosphate Buffer (pH 7.5).

-

Initiation: Add L-AAO (0.5 U/mL) and Catalase (100 U/mL). Sparge with air/oxygen.

-

Monitoring: Monitor consumption of

and formation of the keto acid via HPLC (UV 210 nm). -

Workup: Acidify to pH 2 with HCl, extract with EtOAc.

-

Validation:

-NMR will show a characteristic ketone carbonyl shift around

Protocol B: Regioselective -Alkylation of -Keto Esters

Applicability: Extending carbon chains without blocking the active methylene.

-

Dianion Formation: To a solution of

-keto ester (10 mmol) in dry THF at 0°C, add NaH (11 mmol). Stir 30 min. -

Second Deprotonation: Cool to -78°C. Add n-BuLi (11 mmol) dropwise. Solution turns yellow/orange (Dianion formation).

-

Alkylation: Add alkyl halide (11 mmol) slowly. Stir at -78°C for 1 hr.

-

Quench: Pour into saturated

. -

Result: Alkylation occurs exclusively at the

-carbon (terminal methyl), preserving the

Comparison of Synthetic Routes

| Feature | Chemical Synthesis (Grignard/Oxidation) | Biocatalytic Synthesis (Enzymatic) |

| Purity | Often requires distillation/recrystallization | High specificity, fewer byproducts |

| Conditions | -78°C to Reflux, Organic Solvents | Ambient Temp (25-37°C), Aqueous Buffer |

| Atom Economy | Low (Protecting groups often needed) | High (Direct functionalization) |

| Scalability | High (Batch reactors) | High (Fermentation or immobilized enzymes) |

| Chirality | Requires chiral auxiliaries/catalysts | Intrinsic Enantioselectivity (>99% ee) |

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 2025. Link

-

Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 2022. Link

-

The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Molecules, 2024. Link

-

Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 2010.[3] Link

-

Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 2014.[4] Link

Sources

Methodological & Application